2-Bromo-4-ethylphenol 2-Bromo-4-ethylphenol
Brand Name: Vulcanchem
CAS No.: 64080-15-5
VCID: VC2376620
InChI: InChI=1S/C8H9BrO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
SMILES: CCC1=CC(=C(C=C1)O)Br
Molecular Formula: C8H9BrO
Molecular Weight: 201.06 g/mol

2-Bromo-4-ethylphenol

CAS No.: 64080-15-5

Cat. No.: VC2376620

Molecular Formula: C8H9BrO

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-ethylphenol - 64080-15-5

Specification

CAS No. 64080-15-5
Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
IUPAC Name 2-bromo-4-ethylphenol
Standard InChI InChI=1S/C8H9BrO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
Standard InChI Key XAVFMOSJCDSLCQ-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)O)Br
Canonical SMILES CCC1=CC(=C(C=C1)O)Br

Introduction

Chemical Identity and Structure

2-Bromo-4-ethylphenol is an organic compound characterized by a phenol ring with bromine substitution at the ortho position (C-2) and an ethyl group at the para position (C-4). This structural arrangement creates a molecule with distinct chemical reactivity and properties.

Basic Identification Information

The compound's fundamental identification parameters are summarized in Table 1:

ParameterInformation
IUPAC Name2-bromo-4-ethylphenol
CAS Registry Number64080-15-5
Molecular FormulaC₈H₉BrO
Molecular Weight201.06 g/mol
InChI KeyXAVFMOSJCDSLCQ-UHFFFAOYSA-N
SMILES NotationCCC1=CC(=C(C=C1)O)Br

These identification parameters are essential for precisely referencing the compound in scientific literature and chemical databases .

Structural Characteristics

The molecular structure of 2-bromo-4-ethylphenol consists of a phenol ring with two key substituents:

  • A bromine atom attached at the C-2 position (ortho to the hydroxyl group)

  • An ethyl group (C₂H₅) attached at the C-4 position (para to the hydroxyl group)

This substitution pattern influences the compound's reactivity, particularly the electronic distribution across the aromatic ring. The bromine atom, being electron-withdrawing, creates a partial positive charge at the C-2 position, while the electron-donating ethyl group at C-4 provides increased electron density to the ring .

Physical and Chemical Properties

2-Bromo-4-ethylphenol possesses specific physical and chemical characteristics that determine its behavior in various chemical environments and applications.

Physical Properties

The physical properties of 2-Bromo-4-ethylphenol are summarized in Table 2:

PropertyValue
Physical StateLiquid or solid (depending on purity and conditions)
ColorNot explicitly reported in literature
OdorLikely phenolic (based on similar compounds)
Melting PointNot reported in available literature
Boiling PointNot reported in available literature
SolubilitySlightly soluble in water; soluble in organic solvents
LogP2.71710 (calculated)

The limited availability of experimental physical property data suggests that further characterization of this compound would be valuable for research purposes .

Chemical Properties

The chemical behavior of 2-bromo-4-ethylphenol is significantly influenced by its functional groups:

  • The hydroxyl group (-OH) exhibits acidic properties typical of phenols, allowing for deprotonation and participation in hydrogen bonding.

  • The bromine substituent at the ortho position makes the compound susceptible to nucleophilic substitution reactions, particularly under basic conditions.

  • The ethyl group provides enhanced electron density to the aromatic ring through an inductive effect, influencing the reactivity at various positions on the ring.

These characteristics make 2-bromo-4-ethylphenol a versatile intermediate in organic synthesis, particularly for constructing more complex molecules through functionalization of either the hydroxyl group or through substitution of the bromine atom .

Synthesis Methods

Several approaches exist for the preparation of 2-bromo-4-ethylphenol, with the most common being the selective bromination of 4-ethylphenol.

Direct Bromination of 4-ethylphenol

The primary synthetic route involves the controlled bromination of 4-ethylphenol. This method relies on the ortho-directing effect of the hydroxyl group in phenols, which facilitates selective bromination at the 2-position:

  • The reaction typically employs a bromine source (such as molecular bromine or N-bromosuccinimide)

  • The reaction is performed in an appropriate solvent system to control selectivity

  • Temperature control is critical to avoid multiple bromination

The selective ortho-bromination of phenols is generally favored due to the directing influence of the hydroxyl group, which activates the ortho and para positions toward electrophilic aromatic substitution. Since the para position is already occupied by the ethyl group in 4-ethylphenol, bromination occurs preferentially at the ortho position.

Analogous Synthetic Methods

The synthesis methodology for 2-bromo-4-ethylphenol likely shares similarities with documented procedures for related compounds such as 2-bromo-4-methylphenol. Based on these analogies, the following process parameters may be applicable:

  • Controlled reaction temperature (typically between -5°C and 10°C)

  • Use of chlorinated solvents (such as dichloromethane or chloroform)

  • Precise molar ratios of bromine to phenol (typically 1.0-1.1:1)

  • Reaction time of 3-8 hours under controlled conditions

A typical synthetic procedure might involve:

  • Dissolving 4-ethylphenol in an appropriate solvent

  • Cooling the solution to 0-5°C

  • Dropwise addition of a bromine solution while maintaining the temperature

  • Aqueous workup to remove hydrogen bromide and isolation through distillation or crystallization

This approach parallels methods described for the synthesis of 2-bromo-4-methylphenol, with adjustments for the different substituent.

Applications and Uses

2-Bromo-4-ethylphenol serves important roles in chemical research and synthesis, particularly as a building block for more complex molecules.

Synthetic Intermediate

The primary application of 2-bromo-4-ethylphenol is as a synthetic intermediate in the preparation of more complex organic compounds. The presence of both a reactive bromine atom and a hydroxyl group provides multiple sites for further functionalization:

  • The bromine atom can undergo various metal-catalyzed coupling reactions (Suzuki, Sonogashira, etc.)

  • The hydroxyl group can be alkylated, acylated, or used in other transformations

  • The combination of these functional groups allows for regioselective synthesis of more complex structures

Pharmaceutical Research

In pharmaceutical research, 2-bromo-4-ethylphenol has potential applications in the synthesis of active pharmaceutical ingredients (APIs) and their precursors. Of particular interest is its use in creating compounds with piperidine moieties, which have demonstrated various pharmacological effects:

  • Potential building block for compounds with antitumor properties

  • Intermediate in the synthesis of compounds with neuropharmacological effects

  • Precursor for compounds with diverse biological activities

For example, 2-bromo-4-ethylphenol can be used in the synthesis of 2-bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride and related compounds, which may possess significant biological activities.

Hazard TypeClassification
Physical HazardsNot fully characterized in available literature
Health HazardsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Environmental HazardsNot fully characterized in available literature

These hazard statements indicate that the compound requires appropriate handling procedures to minimize risk .

Comparative Analysis with Related Compounds

Comparing 2-bromo-4-ethylphenol with structurally similar compounds provides insight into how subtle structural differences affect chemical and physical properties.

Comparison with 2-Bromo-4-methylphenol

2-Bromo-4-methylphenol is a closely related compound that differs only in having a methyl group instead of an ethyl group at the para position:

Property2-Bromo-4-ethylphenol2-Bromo-4-methylphenol
Molecular FormulaC₈H₉BrOC₇H₇BrO
Molecular Weight201.06 g/mol187.04 g/mol
CAS Number64080-15-56627-55-0
Physical StateLiquid or solidNot specified in sources
Melting PointNot reportedNot specified in sources
Boiling PointNot reported213-214°C
HazardsH315, H319, H335H302, H312, H315, H319, H335

The additional carbon in the ethyl group of 2-bromo-4-ethylphenol increases its hydrophobicity compared to the methyl analog, potentially affecting its solubility profile and pharmacokinetic properties when used in biological applications .

Comparison with 2-Amino-6-bromo-4-ethylphenol

2-Amino-6-bromo-4-ethylphenol represents a more extensively substituted variant with both amino and bromo substituents:

Property2-Bromo-4-ethylphenol2-Amino-6-bromo-4-ethylphenol
Molecular FormulaC₈H₉BrOC₈H₁₀BrNO
Molecular Weight201.06 g/mol216.07 g/mol
Position of BromineC-2C-6
Additional SubstituentNoneAmino group at C-2

The presence of the amino group in 2-amino-6-bromo-4-ethylphenol significantly alters its electronic properties and reactivity compared to 2-bromo-4-ethylphenol. The amino group is strongly activating and ortho/para-directing in electrophilic aromatic substitution reactions, which would influence the reactivity of the compound in various synthetic applications .

Research Prospects and Future Applications

The unique structural features and reactivity of 2-bromo-4-ethylphenol suggest several promising research directions and potential applications.

Analytical and Spectroscopic Applications

Further research on the spectroscopic properties of 2-bromo-4-ethylphenol could enhance its utility as an analytical standard or reference compound. Detailed characterization of its:

  • NMR spectra (¹H and ¹³C)

  • Mass spectrometry fragmentation patterns

  • IR and UV-Vis absorption profiles

These would be valuable contributions to spectroscopic databases and could aid in the identification and characterization of this compound and its derivatives in complex mixtures.

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